molecular formula C9H6FNO B1441015 6-Fluoroquinolin-3-ol CAS No. 1167056-03-2

6-Fluoroquinolin-3-ol

Cat. No.: B1441015
CAS No.: 1167056-03-2
M. Wt: 163.15 g/mol
InChI Key: FUEXQMHPXCXPMM-UHFFFAOYSA-N
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Description

6-Fluoroquinolin-3-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom at the 6th position of the quinoline ring significantly enhances its biological activity and chemical properties.

Mechanism of Action

Target of Action

The primary targets of 6-Fluoroquinolin-3-ol, similar to other fluoroquinolones, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

this compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This results in the formation of ternary complexes of the drug, enzyme, and DNA, which block the progress of the replication fork .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in bacterial DNA synthesis . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts DNA replication and transcription, leading to bacterial cell death .

Pharmacokinetics

Fluoroquinolones generally exhibit good oral bioavailability, broad tissue distribution, and are eliminated primarily by renal excretion .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and proliferation. By disrupting DNA synthesis, the compound leads to the death of bacterial cells .

Action Environment

The action of this compound, like other fluoroquinolones, can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability. Additionally, the presence of divalent cations like magnesium and calcium can interfere with the activity of fluoroquinolones .

Biochemical Analysis

Biochemical Properties

6-Fluoroquinolin-3-ol plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. The interaction involves the inhibition of these enzymes, leading to the disruption of bacterial DNA processes. Additionally, this compound can form complexes with metal ions, which may further influence its biochemical activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it inhibits DNA gyrase and topoisomerase IV, leading to the cessation of DNA replication and transcription. This inhibition results in bactericidal effects, making it a potent antibacterial agent. In mammalian cells, this compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. It can induce oxidative stress and apoptosis in cancer cells, highlighting its potential as an antineoplastic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are responsible for maintaining the supercoiling of bacterial DNA, which is essential for replication and transcription. By binding to these enzymes, this compound prevents the relaxation of supercoiled DNA, thereby inhibiting these critical processes. Additionally, the compound’s ability to form complexes with metal ions may enhance its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that this compound can maintain its antibacterial activity over extended periods, although its efficacy may diminish with prolonged exposure to light and air .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity with minimal adverse effects. At higher doses, it can cause toxicity, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 play a significant role in its metabolism. The metabolites of this compound can influence metabolic flux and alter the levels of various metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and may also be actively transported by specific transporters. The compound’s distribution is influenced by its binding to plasma proteins and its affinity for different tissues. Accumulation of this compound has been observed in organs such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to localize in the cytoplasm and nucleus, where it interacts with its target enzymes. Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its efficacy. The localization within the nucleus is particularly important for its role in inhibiting DNA gyrase and topoisomerase IV .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinolin-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzoyl fluoride with ethyl acetoacetate under acidic conditions, followed by cyclization to form the quinoline ring . Another approach involves the direct fluorination of quinolin-3-ol using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoroquinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Fluoroquinolin-3-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-Fluoroquinolin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom at the 6th position enhances its lipophilicity and membrane permeability, contributing to its potent biological activity .

Properties

IUPAC Name

6-fluoroquinolin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEXQMHPXCXPMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694642
Record name 6-Fluoroquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-03-2
Record name 6-Fluoro-3-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167056-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoroquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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